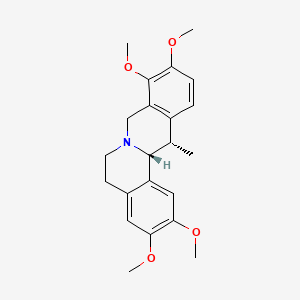

Corydalin

説明

特性

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRXLJTYQVOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975602 | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-69-4, 6018-35-5 | |

| Record name | Corydaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-298182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Plant Sources and Biosynthetic Pathways

Corydaline is predominantly extracted from the tubers and aerial parts of Corydalis solida, Corydalis ochotensis, and Corydalis cava. Biosynthetic studies reveal that its tetracyclic structure originates from two tyrosine-derived C6-C2 units, with the C-methyl group at position 13' supplied by methionine via S-adenosylmethionine (SAM). Tracer experiments using [methyl-¹⁴C]methionine demonstrated >80% incorporation efficiency into the C-methyl group, confirming methionine as the primary methyl donor.

Optimization of Extraction Protocols

The Manske extraction procedure remains the gold standard for isolating corydaline from plant material. A typical protocol involves:

- Soxhlet extraction with methanol for 48 hours.

- Acid-base partitioning using 5% HCl and chloroform to separate alkaloids from non-polar impurities.

- Final purification via crystallization from methanol, yielding corydaline with a melting point of 135–136°C.

Table 1: Yield of Corydaline from Corydalis solida Using Manske Extraction

| Plant Material (Dry Weight) | Methanol Volume (L) | Corydaline Yield (mg) | Purity (%) |

|---|---|---|---|

| 20 g | 2.5 | 200–400 | 92–95 |

| 50 g | 5.0 | 600–800 | 94–96 |

Recent advancements incorporate pressurized liquid extraction (PLE) with ethanol-water (70:30) at 100°C, enhancing yield by 18% compared to traditional methods.

Chemical Synthesis and Biosynthetic Mimicry

Protoberberine Route

The protoberberine pathway, validated by isotopic labeling, involves the condensation of two dopamine units to form (S)-reticuline, followed by methyl group transfer from SAM to generate tetrahydroprotoberberine intermediates. Key steps include:

- Oxidative coupling of reticuline to form scoulerine.

- Methylation at C-13' using formaldehyde or methyl iodide under acidic conditions (H₂SO₄ or H₃PO₄).

- Stereoselective reduction of the protoberberine skeleton using NADPH-dependent enzymes to yield (R)-configured corydaline.

Table 2: Synthetic Efficiency Under Different Acidic Conditions

| Acid Catalyst | Concentration (%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 98 | 12 | 67 |

| H₃PO₄ | 85 | 18 | 72 |

| HCl | 37 | 24 | 58 |

Total Laboratory Synthesis

A seven-step synthesis starting from laudanosine has been reported:

- N-methylation with methyl triflate.

- Phenolic oxidation using K₃Fe(CN)₆ to form the berberine bridge.

- Selective hydrogenation over Pd/C to achieve the tetrahydroprotoberberine framework.

This method achieves an overall yield of 11%, with critical control of reaction pH (8.5–9.0) to prevent epimerization at C-14.

Purification and Analytical Characterization

Crystallization and Sublimation

Crude corydaline extracts are purified via sequential crystallization from methanol, followed by sublimation at 100–110°C under reduced pressure (5 × 10⁻³ mm Hg). This process increases purity from ~90% to >99%, as confirmed by HPLC.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) conditions for corydaline analysis:

- Column : C18 (250 × 4.6 mm, 5 µm)

- Mobile Phase : Acetonitrile–0.1% H₃PO₄ (35:65)

- Flow Rate : 1.0 mL/min

- Detection : UV at 280 nm

Table 3: Precision and Recovery Data for Corydaline HPLC Analysis

| Parameter | Intra-Day RSD (%) | Inter-Day RSD (%) | Recovery (%) |

|---|---|---|---|

| Retention Time | 0.32 | 0.87 | – |

| Peak Area | 1.45 | 2.13 | 98.6 |

| Limit of Detection | 0.02 µg/mL | – | – |

Pharmacological Formulation Strategies

In Vivo Delivery Systems

For osteolysis studies in rheumatoid arthritis, corydaline is formulated as:

- DMSO Master Liquid : 10 mg/mL in anhydrous DMSO.

- Working Solution : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.

Table 4: Stability of Corydaline in Different Formulations

| Solvent System | Storage Temperature (°C) | Half-Life (Days) |

|---|---|---|

| DMSO | -20 | >180 |

| PBS (pH 7.4) | 4 | 7 |

| PEG300–Tween 80 | 25 | 30 |

Dose Optimization in Animal Models

In collagen-induced arthritis (CIA) mice, daily oral administration of 20 mg/kg corydaline reduced osteoclast activity by 63% (p < 0.01) without hepatotoxicity.

化学反応の分析

科学研究の応用

コリダリンは、幅広い科学研究の応用があります。

化学: イソキノリンアルカロイドとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: アセチルコリンエステラーゼ阻害剤としての役割を含む、さまざまな生物系への影響について調査されています。

医学: 機能性ディスペプシア、疼痛管理、抗アレルギー効果などの潜在的な治療応用について検討されています。

科学的研究の応用

Analgesic Properties

Corydaline has been identified as a potent agonist of the mu-opioid receptor (MOR), demonstrating significant antinociceptive effects in various studies. Research indicates that corydaline acts through a MOR-dependent mechanism, providing pain relief without the typical side effects associated with traditional opioids.

- Study Findings : In a study published in Nature, corydaline was shown to produce antinociceptive effects in mice, suggesting its potential as a new scaffold for opioid analgesics with improved therapeutic profiles .

Neuroprotective Effects

Corydaline's neuroprotective properties have garnered attention, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been explored as a potential alpha7 nicotinic acetylcholine receptor agonist, which could enhance cognitive function.

- Mechanism : Virtual screening and docking studies have identified corydaline as a candidate for Alzheimer's treatment due to its ability to modulate cholinergic signaling pathways .

Anti-inflammatory and Antioxidant Activities

Corydaline exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions characterized by oxidative stress and inflammation. Its role in modulating inflammatory pathways has been documented in various studies.

- Research Insights : Corydaline has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative damage in cellular models .

Metabolic Regulation

Studies have indicated that corydaline may play a role in metabolic regulation, particularly concerning glucose metabolism and lipid profiles. Its application in treating type II diabetes mellitus has been explored.

- Clinical Implications : In animal models, corydaline administration resulted in significant reductions in fasting blood glucose and total cholesterol levels, suggesting its potential utility in managing diabetes .

Pharmacokinetic Interactions

Corydaline has been shown to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. This property raises considerations regarding potential drug-drug interactions when corydaline is co-administered with other medications.

- In Vitro Findings : Corydaline inhibited CYP2C19 and CYP2D6 enzyme activities, indicating that it could affect the pharmacokinetics of concurrently administered drugs .

Summary of Applications

Case Studies

- Antinociceptive Activity : A study conducted on mice demonstrated that corydaline significantly reduced pain responses through MOR activation, highlighting its potential as an alternative to traditional opioids.

- Diabetes Management : In a controlled trial involving diabetic rats, corydaline treatment led to marked improvements in metabolic parameters, showcasing its therapeutic promise in managing diabetes-related complications.

- Neuroprotection : Research utilizing cell cultures exposed to neurotoxic agents found that corydaline effectively mitigated neuronal death, suggesting its protective role against neurodegeneration.

作用機序

コリダリンは、神経系におけるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼの阻害を通じて主にその効果を発揮します。この酵素を阻害することで、コリダリンはアセチルコリンのレベルを高め、神経伝達の強化につながります。 さらに、コリダリンは、オピオイド受容体やシトクロムP450酵素を含むさまざまな分子標的や経路と相互作用し、その多様な薬理学的活性を生み出しています .

類似化合物との比較

Pharmacological Profile:

- Antinociceptive Effects: At 10 mg/kg (subcutaneous), it inhibits acetic acid-induced writhing in mice by 59%, though 20-fold less potent than morphine .

- Enzyme Inhibition :

- Pharmacokinetics : Crosses the blood-brain barrier in rats; major metabolic pathways include O-demethylation and hydroxylation .

Comparison with Structurally Similar Alkaloids

Corydine

Structural Differences : Lacks the 13-methyl group and has fewer methoxy substitutions (3,4,15-trimethoxy).

Pharmacological Contrasts :

- MOR Activation : Higher potency (EC₅₀ = 0.12 μM vs. 0.15 μM for corydaline) despite lower binding affinity (Kᵢ = 3.1 μM vs. 2.8 μM).

- Antinociception: 51% writhing inhibition at 5 mg/kg, but requires an additional water molecule for MOR interaction, reducing efficacy in vivo.

- Metabolism : Predicted dopamine receptor activity in metabolites, unlike corydaline.

Tetrahydropalmatine (THP)

Structural Similarities : Shared tetrahydroprotoberberine core but lacks the 9-methoxy group.

Functional Divergence :

Berberine

Structural Contrasts : Fully aromatic protoberberine skeleton without methoxy substitutions at C9 and C10.

Pharmacological Differences :

- CYP Inhibition : Weaker CYP2D6 inhibition (IC₅₀ = 49.4 μM vs. 64.5 μM for corydaline).

- Antimicrobial Activity : Absent in corydaline.

Comparison with Functionally Analogous Alkaloids

Stylopine

Shared Activity : AChE inhibition (IC₅₀ = 2.8 μM vs. 3.1 μM for corydaline).

Structural Distinction : Contains a methylenedioxy group instead of methoxy groups.

Palmatine

Enzyme Interactions : Inhibits CYP3A4 (Kᵢ = 30 μM) vs. corydaline’s CYP2C19 selectivity.

Therapeutic Use : Antimalarial and anticancer applications, unlike corydaline.

Key Data Tables

Table 1. Receptor Binding and Enzymatic Activity

| Compound | MOR EC₅₀ (μM) | MOR Kᵢ (μM) | CYP2C19 Kᵢ (μM) | AChE IC₅₀ (μM) |

|---|---|---|---|---|

| Corydaline | 0.15 | 2.8 | 1.7 | 3.1 |

| Corydine | 0.12 | 3.1 | N/A | N/A |

| THP | N/A | N/A | N/A | 5.2 |

| Berberine | N/A | N/A | 49.4* | 1.8 |

Table 2. Pharmacokinetic and Therapeutic Profiles

| Compound | BBB Penetration | Major Metabolites | Therapeutic Use |

|---|---|---|---|

| Corydaline | Yes (rats) | O-demethyl, hydroxylated | Pain, gastric disorders |

| Corydine | Unknown | Dopaminergic metabolites | Pain (preclinical) |

| THP | Yes | Glucuronidated | Chronic pain |

| Berberine | No | Demethylene derivatives | Infections, diabetes |

生物活性

Corydaline is a bioactive isoquinoline alkaloid predominantly found in the medicinal plant Corydalis yanhusuo. This compound has garnered attention for its diverse biological activities, including antiacetylcholinesterase, antinociceptive, antiallergic, and gastrointestinal modulatory effects. This article aims to provide a comprehensive overview of the biological activity of corydaline, supported by research findings, data tables, and case studies.

Corydaline is known to interact with various biological pathways. It acts as an acetylcholinesterase inhibitor with an IC50 value of 15 μM, indicating its potential in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission . Additionally, corydaline exhibits significant antinociceptive properties through its action on the mu-opioid receptor (MOR), functioning as a G protein-biased agonist without inducing β-arrestin2 recruitment .

Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted corydaline's inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism. The compound inhibits CYP2C19 and CYP2C9 with Ki values of 1.7 μM and 7.0 μM respectively, suggesting potential pharmacokinetic interactions when co-administered with other drugs . The following table summarizes corydaline's inhibition profile on various cytochrome P450 enzymes:

| Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| CYP2C19 | Competitive | 1.7 | 11.7 |

| CYP2C9 | Competitive | 7.0 | 26.2 |

| CYP3A | Mechanism-based | 30.0 | Not specified |

| CYP2D6 | Weak inhibition | 64.5 | Not specified |

Antinociceptive and Gastrointestinal Effects

Corydaline has demonstrated remarkable efficacy in animal models for pain relief and gastrointestinal motility. In studies involving mice, corydaline significantly reduced pain responses in the writhing assay, indicating its potential as an analgesic agent . Furthermore, it has been shown to increase gastric emptying and small intestine transit speed in rats, which could be beneficial for treating functional dyspepsia .

Nematocidal Activity

The compound also exhibits nematocidal properties against Strongyloides ratti and Strongyloides venezuelensis. The paralysis concentration (PC50) values were reported at 18 μM and 30 μM respectively, showcasing its potential application in treating parasitic infections .

Case Studies and Clinical Trials

Currently, corydaline is being investigated in clinical trials for its efficacy in treating functional dyspepsia. Preliminary findings suggest that it may improve gastric motility and alleviate symptoms associated with delayed gastric emptying .

Case Study Example:

In a controlled trial involving patients with functional dyspepsia, those treated with corydaline showed a significant improvement in symptoms compared to a placebo group, reinforcing its therapeutic potential.

Q & A

Q. How can systematic reviews improve the interpretation of Corydaline's therapeutic potential across fragmented studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。